molecular formula C31H46N8O11 B14178437 L-Alanyl-L-threonyl-L-seryl-L-asparaginyl-L-prolyl-L-alanyl-L-phenylalanine CAS No. 870142-57-7

L-Alanyl-L-threonyl-L-seryl-L-asparaginyl-L-prolyl-L-alanyl-L-phenylalanine

Cat. No.: B14178437
CAS No.: 870142-57-7
M. Wt: 706.7 g/mol
InChI Key: WVGGISOUPOSLBA-DZOQPPFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanyl-L-threonyl-L-seryl-L-asparaginyl-L-prolyl-L-alanyl-L-phenylalanine is a peptide composed of seven amino acids: L-alanine, L-threonine, L-serine, L-asparagine, L-proline, L-alanine, and L-phenylalanine. This peptide sequence is significant in various biochemical and pharmaceutical applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-threonyl-L-seryl-L-asparaginyl-L-prolyl-L-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form an active ester.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-threonyl-L-seryl-L-asparaginyl-L-prolyl-L-alanyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the phenylalanine residue, leading to the formation of phenylalanine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can produce phenylalanine hydroxyl derivatives.

Scientific Research Applications

L-Alanyl-L-threonyl-L-seryl-L-asparaginyl-L-prolyl-L-alanyl-L-phenylalanine has numerous applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Alanyl-L-threonyl-L-seryl-L-asparaginyl-L-prolyl-L-alanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-L-threonyl-L-seryl-L-asparaginyl-L-prolyl-L-alanyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

870142-57-7

Molecular Formula

C31H46N8O11

Molecular Weight

706.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C31H46N8O11/c1-15(32)25(43)38-24(17(3)41)29(47)37-21(14-40)27(45)35-19(13-23(33)42)30(48)39-11-7-10-22(39)28(46)34-16(2)26(44)36-20(31(49)50)12-18-8-5-4-6-9-18/h4-6,8-9,15-17,19-22,24,40-41H,7,10-14,32H2,1-3H3,(H2,33,42)(H,34,46)(H,35,45)(H,36,44)(H,37,47)(H,38,43)(H,49,50)/t15-,16-,17+,19-,20-,21-,22-,24-/m0/s1

InChI Key

WVGGISOUPOSLBA-DZOQPPFBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.